An In-depth Technical Guide to 2-(Propylthio)pyrimidine-4,6-diol: Chemical Properties and Structure
An In-depth Technical Guide to 2-(Propylthio)pyrimidine-4,6-diol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Propylthio)pyrimidine-4,6-diol is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor.[1][2] Its pyrimidine core, substituted with a propylthio group and two hydroxyl groups, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-(Propylthio)pyrimidine-4,6-diol, catering to the needs of researchers and professionals in the field of drug development and medicinal chemistry. The molecule exists in tautomeric equilibrium, with the 4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one form being a significant contributor.[1]
Chemical Properties and Structure
The fundamental chemical and physical properties of 2-(Propylthio)pyrimidine-4,6-diol are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][3] |
| Molecular Weight | 186.23 g/mol | [1][3] |
| CAS Number | 145783-12-6 | [1][3] |
| IUPAC Name | 2-(propylthio)pyrimidine-4,6-diol | [4] |
| Synonyms | 6-Hydroxy-2-(propylthio)-4(1H)-pyrimidinone, S-Propyl-2-thiobarbituric Acid | [4] |
| Appearance | White powder | [5][6] |
| Solubility | Soluble in Methanol.[4] Sparingly soluble in water, soluble in polar aprotic solvents (e.g., DMSO) and alkaline solutions.[1] | |
| Storage Condition | 2°C to 8°C | [4] |
Structural Information:
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SMILES: CCCSC1=NC(=O)C=C(O)N1
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InChI: InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)[1]
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InChI Key: JNDANYQUROGPBP-UHFFFAOYSA-N[1]
Experimental Protocols
Synthesis of 2-(Propylthio)pyrimidine-4,6-diol from 2-Thiobarbituric Acid[5][6]
This protocol describes the S-alkylation of 2-thiobarbituric acid to yield 2-(Propylthio)pyrimidine-4,6-diol.
Materials:
-
2-Thiobarbituric acid (100 g)
-
Sodium hydroxide (63.13 g)
-
Water (total 397.35 ml)
-
Methanol (200 ml)
-
Propyl iodide (123.36 g) or Propyl bromide
-
Cyclohexane (200 ml)
-
Hydrochloric acid (for acidification)
Procedure:
-
To a stirred suspension of 2-thiobarbituric acid (100 g) in water (250 ml), a solution of sodium hydroxide (63.13 g) in water (147.35 ml) is added over 15-20 minutes at 20-25°C.
-
The resulting mixture is stirred for 40 minutes at 20-25°C.
-
An additional 200 ml of water is added, and the reaction temperature is raised to 30-35°C.
-
Methanol (200 ml) and propyl iodide (123.36 g) are added to the reaction mixture, and stirring is continued at 30-35°C.
-
After the reaction is complete (monitored by TLC, typically 30-35 hours), the pH of the reaction mass is adjusted to below 2 with hydrochloric acid to precipitate the product.[7]
-
The precipitate is filtered and washed with cyclohexane (200 ml).
-
The wet product is dried under reduced pressure at 40-45°C to yield 2-(propylthio)pyrimidine-4,6-diol as a white powder.
Nitration of 2-(Propylthio)pyrimidine-4,6-diol[6][8]
This protocol outlines the nitration at the C-5 position of the pyrimidine ring.
Materials:
-
2-(Propylthio)pyrimidine-4,6-diol (50 g)
-
Fuming nitric acid (42.5 ml)
-
Acetic acid (125 ml)
-
Ice-water
Procedure:
-
In a clean and dry reaction vessel, acetic acid (125 ml) and fuming nitric acid (42.5 ml) are combined.
-
2-(Propylthio)pyrimidine-4,6-diol (50 g) is added to the mixture over a period of 60 minutes, maintaining the temperature at 30-35°C.
-
The reaction mixture is stirred for 1 hour at the same temperature.
-
Upon completion (monitored by TLC), the reaction mass is slowly added to ice-water (250 ml) while keeping the temperature below 25°C.
-
The resulting slurry is stirred for 1 hour at 20-25°C.
-
The product, 5-nitro-2-(propylthio)pyrimidine-4,6-diol, is isolated by filtration and washed with water.
Analytical Methods
A comprehensive characterization of 2-(Propylthio)pyrimidine-4,6-diol and its derivatives is crucial for quality control. Commercial suppliers typically provide a Certificate of Analysis (CoA) with data from the following techniques.[3]
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC, with purities of 98% to 99.5% being reported for synthesized batches.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak [M-H]⁻ at m/z 185.20, confirming the molecular weight of the compound.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound.
Role in Ticagrelor Synthesis and Biological Context
2-(Propylthio)pyrimidine-4,6-diol is a key building block in the multi-step synthesis of Ticagrelor. The synthetic pathway involves the initial synthesis of the pyrimidine core, followed by nitration, chlorination, and subsequent coupling with other intermediates to form the final triazolopyrimidine structure of Ticagrelor.
Ticagrelor is a direct-acting P2Y12 receptor antagonist that inhibits ADP-mediated platelet activation and aggregation.[8] The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by ADP initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.
The signaling pathway initiated by the P2Y12 receptor involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. A reduction in cAMP levels results in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein IIb/IIIa receptors, the key mediators of platelet aggregation.
Conclusion
2-(Propylthio)pyrimidine-4,6-diol is a compound of significant interest in medicinal chemistry, primarily due to its role as a key precursor in the synthesis of Ticagrelor. A thorough understanding of its chemical properties, structure, and synthetic methodologies is essential for researchers and professionals working on the development of novel therapeutics targeting platelet aggregation and related cardiovascular diseases. The experimental protocols and structural information provided in this guide serve as a valuable resource for facilitating further research and development in this area.
References
- 1. 2-(Propylthio)pyrimidine-4,6-diol|CAS 145783-12-6 [benchchem.com]
- 2. Buy 2-(Propylthio)pyrimidine-4,6-diol | 145783-12-6 [smolecule.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. 2-(propylthio)pyrimidine-4,6-Diol - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 6. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 7. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 8. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]
